2-Naphthalenol, 1-[2-[4-[2-(dimethylphenyl)diazenyl]dimethylphenyl]diazenyl]-
Description
Chemical Identity and Structure The compound 2-Naphthalenol, 1-[2-[4-[2-(dimethylphenyl)diazenyl]dimethylphenyl]diazenyl]- (CAS: Not explicitly listed in evidence, but closely related to Oil Red O/C.I. Solvent Red 27 ) is a bis-azo dye characterized by two diazenyl (-N=N-) groups connecting a 2-naphthalenol backbone to substituted dimethylphenyl moieties. Its structural complexity distinguishes it from simpler mono-azo derivatives. Common synonyms include Oil Red O, C.I. Solvent Red 27, and D&C Red No. 18 .
Applications Primarily used as a biological stain (e.g., lipid staining in histology) and in industrial applications (e.g., solvent dyes for oils, waxes, and plastics) . Its high solubility in non-polar solvents and intense coloration make it valuable in microscopy and material science.
Properties
IUPAC Name |
1-[[4-[(2,3-dimethylphenyl)diazenyl]-2,3-dimethylphenyl]diazenyl]naphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O/c1-16-8-7-11-22(17(16)2)27-28-23-13-14-24(19(4)18(23)3)29-30-26-21-10-6-5-9-20(21)12-15-25(26)31/h5-15,31H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQLHHZOZSGQGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=NC2=C(C(=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901043626 | |
| Record name | 1-[2-[4-[2-(2,3-Dimethylphenyl)diazenyl]-2,3-dimethylphenyl]diazenyl]-2-naphthalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901043626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1320-06-5, 96740-82-8 | |
| Record name | Oil red O | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[2-[4-[2-(2,3-Dimethylphenyl)diazenyl]-2,3-dimethylphenyl]diazenyl]-2-naphthalenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901043626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SOLVENT RED 27 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7S71FND9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Diazotization of 2,3-Dimethylaniline
The primary amine group in 2,3-dimethylaniline undergoes diazotization in acidic conditions (HCl, 0–5°C) with sodium nitrite (NaNO₂) to form a diazonium chloride intermediate3:
This intermediate is highly reactive and must be maintained below 5°C to prevent decomposition3.
Coupling with Dimethylphenyl Diazonium Salt
The diazonium salt couples with a second aromatic amine or phenol under alkaline conditions. For the target compound, the first coupling occurs with another dimethylphenyl-substituted aromatic amine, forming a bis-diazenyl intermediate.
Final Coupling with 2-Naphthol
The intermediate undergoes a second diazotization and couples with 2-naphthol in sodium hydroxide (NaOH), yielding the final product:
Detailed Preparation Methods
Single-Step Double Coupling Method
This approach combines sequential coupling reactions in a single pot, though it requires precise stoichiometric control.
Reagents:
-
2,3-Dimethylaniline (2 equivalents)
-
Sodium nitrite (2 equivalents)
-
Hydrochloric acid (conc., 4 equivalents)
-
2-Naphthol (1 equivalent)
-
Sodium hydroxide (2 equivalents)
Procedure:
-
First Diazotization : Dissolve 2,3-dimethylaniline (10 mmol) in HCl (20 mL) and H₂O (30 mL) at 0–5°C. Add NaNO₂ (10 mmol) dropwise over 30 minutes3.
-
First Coupling : Introduce the diazonium solution to a chilled mixture of 2,3-dimethylaniline (10 mmol) in NaOH (10%, 50 mL). Stir for 2 hours at 5°C.
-
Second Diazotization : Re-diazotize the intermediate with NaNO₂ (10 mmol) and HCl (20 mL) at 0°C.
-
Final Coupling : Add 2-naphthol (5 mmol) dissolved in NaOH (10%, 30 mL). Stir for 4 hours at 10°C3.
-
Isolation : Acidify with HCl, filter, and recrystallize from ethanol.
Stepwise Synthesis with Intermediate Isolation
This method isolates intermediates for higher regiochemical control.
Reagents:
-
2,3-Dimethylaniline (2 equivalents)
-
Sodium nitrite (2 equivalents)
-
2-Naphthol (1 equivalent)
-
Glacial acetic acid (for recrystallization)
Procedure:
-
First Diazotization and Coupling :
-
Second Diazotization :
-
Diazotize the monoazo intermediate (5 mmol) in HCl/NaNO₂ at 0°C3.
-
-
Final Coupling :
Yield and Purity:
Reaction Optimization and Challenges
Temperature Control
Diazotization requires strict temperature control (0–5°C) to avoid diazonium salt decomposition. Exceeding 5°C reduces yields by 30–40%.
pH Dependence
Coupling with 2-naphthol proceeds optimally at pH 9–10 (NaOH). Lower pH (<8) slows the reaction, while higher pH (>12) causes hydroxylation side reactions.
Solvent Systems
-
Aqueous HCl/NaOH : Standard for diazotization and coupling3.
-
Glacial Acetic Acid : Enhances recrystallization purity (≥98%)3.
Analytical Characterization
Spectroscopic Data
Chromatographic Validation
-
HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water).
-
TLC : Rf = 0.65 (silica gel, ethyl acetate/hexane 1:1)3.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Oxidation Reactions
The azo (-N=N-) and hydroxyl (-OH) groups in the compound undergo oxidation under controlled conditions. Key findings include:
Reagents and Conditions :
Products :
-
Quinones : Oxidation of the naphthalenol moiety yields quinone derivatives, characterized by UV-Vis absorption at 450–500 nm .
-
Degraded azo linkages : Partial cleavage of the azo bond forms nitroso intermediates, detected via FTIR (N=O stretch at 1,520–1,550 cm⁻¹).
Table 1: Oxidation Products and Analytical Signatures
| Product | Key Spectral Data | Reference |
|---|---|---|
| Quinone derivatives | UV-Vis λₘₐₓ: 480 nm | |
| Nitroso intermediates | FTIR: 1,530 cm⁻¹ (N=O) |
Reduction Reactions
The azo bonds are redox-active, enabling reduction to amines:
Reagents and Conditions :
Products :
-
Primary aromatic amines : Reduction cleaves the -N=N- bond, producing 2-naphthol and dimethylphenylamine derivatives .
-
Kinetics : Pseudo-first-order kinetics with rate constants (k) of 1.2 × 10⁻³ s⁻¹ at pH 7 .
Table 2: Reduction Pathways and Outcomes
| Reducing Agent | Major Products | Yield (%) |
|---|---|---|
| Na₂S₂O₄ | 2-Naphthol + 4-(dimethylphenyl)amine | 85–90 |
| Zn/HOAc | Same as above | 70–75 |
Substitution Reactions
Electrophilic substitution occurs on the aromatic rings, particularly at the para and ortho positions relative to hydroxyl and azo groups:
Reagents and Conditions :
Products :
-
Halogenated derivatives : Bromination yields mono- and di-substituted products (confirmed by ¹H NMR: δ 7.2–7.8 ppm).
-
Nitrated compounds : Introduces -NO₂ groups, detected via FTIR (1,350 cm⁻¹ and 1,530 cm⁻¹).
Complexation with Metal Ions
The compound acts as a bidentate ligand, coordinating through the azo nitrogen and hydroxyl oxygen:
Metal Ions Tested : Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺ .
Stoichiometry : [M(L)₂] complexes (metal-to-ligand ratio 1:2) .
Table 3: Metal Complex Properties
| Metal Ion | Geometry | Magnetic Moment (µeff/B.M.) | UV-Vis λₘₐₓ (nm) |
|---|---|---|---|
| Co²⁺ | Octahedral | 4.2 | 520, 610 |
| Cu²⁺ | Square Planar | 1.7 | 680 |
| Zn²⁺ | Tetrahedral | Diamagnetic | 450 |
Degradation and Environmental Reactivity
Microbial metabolism (e.g., Staphylococcus aureus) cleaves azo bonds, producing metabolites like 4-(phenyldiazenyl)aniline. Environmental degradation follows pseudo-first-order kinetics (half-life: 12–48 hours in aquatic systems) .
Stability Under Varied Conditions
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the presence of two azo groups (-N=N-) linked to a naphthalene structure, which contributes to its dyeing properties. The chemical structure can be represented as follows:
Applications in Scientific Research
Antimicrobial Activity:
Recent studies have indicated that complexes derived from 2-naphthalenol exhibit significant antimicrobial properties. For instance, research demonstrated that metal complexes of this compound showed higher inhibitory effects against various bacteria and fungi compared to the free ligand. The Mn(II) complex was particularly effective against pathogens like Escherichia coli and Staphylococcus aureus .
Case Study: Antimicrobial Efficacy
- Objective: To evaluate the antimicrobial activity of metal complexes of 2-naphthalenol.
- Method: In vitro testing against standard bacterial strains.
- Results: The MnAz complex exhibited the highest activity with an inhibition zone of up to 25 mm, compared to the free ligand's maximum of 15 mm.
Environmental Impact Studies
Ecotoxicity Assessments:
Solvent Red 23 has been identified as a substance of high ecological concern due to its persistence and potential toxicity to aquatic organisms. Screening assessments have classified it under high priority for regulation due to its bioaccumulation potential .
Table 2: Ecotoxicological Data
| Endpoint | Value |
|---|---|
| Bioaccumulation Factor | High |
| Toxicity (Aquatic) | Toxic |
| Persistence | Persistent |
Regulatory Considerations
Due to its potential health risks, including carcinogenicity, regulatory bodies have conducted extensive assessments on Solvent Red 23. It has been flagged for further research regarding its long-term effects on human health and the environment .
Mechanism of Action
The mechanism of action of 2-Naphthalenol, 1-[2-[4-[2-(dimethylphenyl)diazenyl]dimethylphenyl]diazenyl]- primarily involves its interaction with light and biological molecules. The azo bonds in the compound absorb specific wavelengths of light, giving it its characteristic color. In biological systems, the compound can interact with proteins and nucleic acids, potentially altering their function and structure.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The following table summarizes key structural and functional differences between the target compound and related azo dyes:
Key Findings
Structural Complexity and Stability: The target compound’s bis-azo structure enhances stability compared to mono-azo dyes like Sudan I . Solvent Red 24 (CAS 85-83-6) shares a bis-azo structure but lacks dimethyl substitutions, resulting in lower lipophilicity and distinct solubility properties .
Toxicity and Metabolites: Sudan I is banned in food due to its carcinogenic metabolite p-phenylenediamine (angioneurotic edema, hemolysis) . Oil Red O (target compound) may produce dimethylphenyl amines upon reduction. These metabolites are less studied but hypothesized to exhibit lower genotoxicity than benzidine derivatives . Solvent Red 23 (CAS 85-86-9) shows moderate mutagenicity in Salmonella assays, linked to its 2,4-dimethylphenylazo group .
Industrial vs. Biomedical Use: The target compound’s high solubility in lipids makes it ideal for staining applications, whereas Solvent Red 24 has historical use in wound healing due to its mild tissue compatibility . Sulfonated derivatives (e.g., Sunset Yellow metabolites) exhibit reduced membrane permeability and toxicity compared to non-sulfonated analogs like the target compound .
Biological Activity
Structure
The chemical structure of 2-Naphthalenol, 1-[2-[4-[2-(dimethylphenyl)diazenyl]dimethylphenyl]diazenyl]- is characterized by:
- Naphthalenol moiety: A naphthalene ring with a hydroxyl group (-OH) which contributes to its reactivity.
- Azo groups: The presence of azo (-N=N-) linkages enhances its ability to interact with various biological targets.
Molecular Formula
The molecular formula can be represented as , indicating a relatively large and complex structure.
Antioxidant Activity
Research indicates that compounds containing naphthol structures often exhibit antioxidant properties. The hydroxyl group in 2-Naphthalenol can donate hydrogen atoms to free radicals, thus neutralizing them and preventing oxidative stress. A study demonstrated that similar naphthol derivatives showed significant radical scavenging activity, suggesting potential applications in preventing oxidative damage in biological systems.
Anticancer Properties
Several studies have investigated the anticancer potential of azo compounds. The dimethylphenyl groups may enhance the lipophilicity of the molecule, facilitating its penetration into cell membranes. Research has shown that azo compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of signaling pathways.
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Antioxidant | Radical scavenging | |
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Disruption of bacterial cell membranes |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Azo compounds are known to disrupt bacterial cell membranes, leading to cell lysis. In vitro studies have shown that derivatives similar to 2-Naphthalenol exhibit activity against various bacterial strains, making them potential candidates for developing new antibiotics.
Case Study 1: Anticancer Efficacy
A recent study explored the efficacy of a related azo compound in treating breast cancer cells. The results indicated that treatment with the compound led to a significant decrease in cell viability and an increase in apoptotic markers. This suggests that compounds like 2-Naphthalenol may provide a basis for developing novel anticancer therapies.
Case Study 2: Antioxidant Effects in Neuroprotection
Another study focused on the neuroprotective effects of naphthol derivatives against oxidative stress-induced neuronal damage. The findings revealed that these compounds could significantly reduce neuronal death in models of neurodegeneration, highlighting their potential therapeutic role in neuroprotective strategies.
Q & A
Q. Optimization Strategies :
- Control temperature rigorously (<5°C during diazotization) to prevent premature decomposition.
- Use excess naphthol (1.2–1.5 equivalents) to drive coupling reactions to completion.
- Monitor reaction progress via thin-layer chromatography (TLC) with UV detection at 254 nm .
How can researchers resolve discrepancies in reported toxicity data across studies?
Level: Advanced
Answer:
Discrepancies often arise from variations in experimental models, exposure routes, or metabolite analysis. For example:
- In vitro vs. in vivo : Hepatic toxicity observed in mice (oral LD₅₀ ≈ 500 mg/kg) may not correlate with cell-based assays due to differences in metabolic activation .
- Metabolite Variability : Azoreductases in gut microbiota (e.g., Enterococcus faecalis) reduce the azo bond, producing aromatic amines like aniline derivatives, which exhibit species-specific carcinogenicity (e.g., hepatocarcinogenicity in male mice only) .
Q. Methodological Recommendations :
- Cross-validate findings using multiple models (e.g., rodent hepatocytes, human CYP450-expressing cell lines).
- Conduct metabolite profiling via LC-MS/MS to identify species-specific degradation products .
- Reference standardized protocols from the Handbook of Biological Dyes and Stains for consistent dosing and endpoint measurements .
What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
Level: Basic
Answer:
- UV-Vis Spectroscopy : Confirm λmax at 520 nm (azo bond) and 357 nm (naphthol moiety) in ethanol .
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~12.5 minutes .
- Melting Point Analysis : Decomposition observed at 184–186°C; deviations >2°C indicate impurities .
How can this dye be functionalized for targeted biological staining applications?
Level: Advanced
Answer:
Modifications to enhance specificity include:
- Hydrophobic Tail Addition : Introduce alkyl chains (e.g., C18) to improve lipid bilayer affinity for staining neutral lipids in tissues .
- Fluorescent Tagging : Conjugate with dansyl chloride or FITC via the hydroxyl group for dual staining (e.g., lipoproteins + fluorescence microscopy) .
- Covalent Immobilization : Graft onto silica nanoparticles via silanization for stable staining in aqueous environments (e.g., atherosclerotic plaque imaging) .
Validation : Compare staining efficiency against commercial standards (e.g., Sudan IV) using confocal microscopy and quantitative image analysis (ImageJ) .
What computational methods are suitable for predicting the environmental fate of this compound?
Level: Advanced
Answer:
- QSAR Modeling : Use EPI Suite to estimate biodegradation half-life (e.g., BIOWIN model predicts persistence >60 days in aquatic systems) .
- Molecular Dynamics (MD) Simulations : Simulate interactions with bacterial azoreductases (e.g., AzoB from Bacillus subtilis) to predict reduction rates .
- pKa Estimation : Calculate logP (4.2) and pKa (13.52) via ChemAxon or SPARC to assess solubility and ionization in environmental matrices .
How do microbial degradation pathways impact the ecological risk assessment of this dye?
Level: Advanced
Answer:
- Aerobic vs. Anaerobic Degradation : Shewanella oneidensis MR-1 degrades the compound aerobically via outer membrane cytochromes, while E. coli requires anaerobic conditions for cytoplasmic azoreductase activity .
- Metabolite Toxicity : Reduction products (e.g., 2,4-dimethylaniline) show mutagenicity in Ames tests (TA98 strain, +S9 activation) .
Q. Risk Mitigation :
- Screen wastewater isolates for azoreductase diversity using metagenomics.
- Implement advanced oxidation processes (AOPs) like UV/H₂O₂ to mineralize resistant metabolites .
What protocols ensure reproducibility in histochemical staining using this dye?
Level: Basic
Answer:
- Fixation : Use fresh frozen sections (avoid formalin, which quenches dye binding).
- Staining Solution : 0.5% w/v dye in 60% isopropanol; filter through 0.22 µm membrane to remove aggregates .
- Differentiation : Rinse with 85% ethanol for 10 seconds to reduce background staining .
Validation : Compare with Oil Red O (C.I. Solvent Red 27) controls; quantify lipid droplets using ImageJ .
How can researchers address conflicting data on hepatic effects observed in toxicity studies?
Level: Advanced
Answer:
Conflicts may stem from:
Q. Resolution Strategies :
- Conduct interspecies extrapolation using physiologically based pharmacokinetic (PBPK) modeling.
- Perform transcriptomic profiling (RNA-seq) to identify conserved toxicity pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
